1-(2-chloro-6-fluorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
1-(2-chloro-6-fluorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure includes a benzyl group substituted with chlorine and fluorine, a nitrothiazole moiety, and a dihydropyridine ring with a carboxamide group.
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-N-(5-nitro-1,3-thiazol-2-yl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN4O4S/c17-11-4-1-5-12(18)10(11)8-21-6-2-3-9(15(21)24)14(23)20-16-19-7-13(27-16)22(25)26/h1-7H,8H2,(H,19,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISIZANXCZVARW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=NC=C(S3)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-6-fluorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the benzyl intermediate: Starting with 2-chloro-6-fluorobenzyl chloride, react with a suitable nucleophile to introduce the benzyl group.
Thiazole ring formation: Synthesize the 5-nitrothiazole moiety through a cyclization reaction involving appropriate precursors.
Coupling reactions: Combine the benzyl intermediate with the nitrothiazole moiety under suitable conditions to form the desired compound.
Final modifications: Introduce the dihydropyridine ring and carboxamide group through additional steps involving condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-6-fluorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine or other reduced forms.
Substitution: The benzyl group with chlorine and fluorine can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or various organometallic reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative, while substitution reactions can introduce new functional groups at the benzyl position.
Scientific Research Applications
Research indicates that compounds with a similar structure exhibit a range of biological activities, including:
- Antimicrobial Properties : Some derivatives have shown efficacy against various bacterial strains and fungi.
- Antitumor Activity : Studies suggest that these compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Neurological Effects : There is emerging evidence that such compounds may modulate neurotransmitter systems, indicating potential use in treating neurological disorders.
Antimicrobial Studies
A study conducted on related compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism of action was attributed to the disruption of bacterial cell wall synthesis.
Antitumor Research
In vitro assays showed that derivatives of 1-(2-chloro-6-fluorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide could induce apoptosis in human cancer cell lines. A notable case involved the compound's ability to inhibit the growth of breast cancer cells by targeting specific signaling pathways associated with cell survival.
Neurological Applications
Research has explored the effects of similar compounds on glutamatergic neurotransmission, implicating them in the modulation of excitatory neurotransmitters. This suggests potential applications in treating conditions like epilepsy and other neurodegenerative diseases.
Data Table: Biological Activities of Related Compounds
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to cellular receptors, modulating signaling pathways.
DNA/RNA Interaction: The compound could interact with genetic material, affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 1-(2-fluorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 1-(2-chloro-6-fluorobenzyl)-N-(5-methylthiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Uniqueness
1-(2-chloro-6-fluorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the specific combination of functional groups and substituents, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing targeted therapies or specialized materials.
Biological Activity
The compound 1-(2-chloro-6-fluorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide belongs to a class of dihydropyridine derivatives, which are recognized for their diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes:
- A chlorine and fluorine substitution on the benzyl ring.
- A 5-nitrothiazole moiety.
- A dihydropyridine core with a carboxamide functional group.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and cellular receptors. Notably, it has been shown to act as an enzyme inhibitor , potentially influencing pathways involved in diseases such as cancer and neurodegenerative disorders.
Enzyme Inhibition
Research has indicated that compounds similar to this compound exhibit significant inhibition against:
- Monoamine oxidase (MAO) : Particularly MAO-B, which is implicated in neurodegenerative diseases.
- Acetylcholinesterase (AChE) : Important for neurotransmission and targeted in Alzheimer’s disease therapy.
Biological Activity Data
The following table summarizes the biological activities reported for this compound and its analogs:
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Neuroprotective Effects : In vitro studies demonstrated that derivatives with similar structures showed protective effects against oxidative stress in neuronal cells. This suggests a potential role in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
- Antitumor Activity : Research has indicated that compounds containing the thiazole moiety exhibit significant cytotoxicity against various cancer cell lines, including colon and lung cancers. The mechanism appears to involve apoptosis induction through enzyme inhibition pathways.
- Antimicrobial Properties : Some derivatives have shown promise as antimicrobial agents against a range of pathogens, indicating their potential use in treating infectious diseases.
Q & A
Q. What are the recommended synthetic routes for preparing 1-(2-chloro-6-fluorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: A typical synthesis involves coupling the 2-chloro-6-fluorobenzyl-substituted dihydropyridine core with a 5-nitrothiazole-2-amine derivative. Key steps include:
- Amide bond formation : Use DMF as a solvent with K₂CO₃ as a base to facilitate nucleophilic substitution (e.g., reacting acid chlorides with amines) .
- Purification : Employ column chromatography with ethyl acetate/hexane gradients or recrystallization from methanol for high-purity yields .
- Optimization : Adjust stoichiometry (e.g., 1.1 mmol RCH₂Cl per 1 mmol thiol precursor) and monitor reaction progress via TLC to minimize side products .
Q. How should researchers characterize this compound to confirm its structural integrity?
Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- NMR : Analyze and NMR spectra for diagnostic peaks:
- HRMS : Validate molecular ion peaks (e.g., [M+H]) with <2 ppm error .
- IR : Identify amide C=O stretches (~1650–1700 cm) and nitro group vibrations (~1500–1550 cm) .
Advanced Research Questions
Q. What strategies can resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
Methodological Answer:
- Metabolic stability assays : Use liver microsomes to assess compound degradation and identify metabolites that may alter activity in vivo .
- Solubility optimization : Modify formulation (e.g., PEG-based carriers) to improve bioavailability if poor aqueous solubility masks efficacy .
- Dose-response recalibration : Conduct pharmacokinetic profiling to align in vivo dosing with effective in vitro concentrations .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Methodological Answer:
- Substituent variation : Synthesize analogs with halogen (Cl, F) or electron-withdrawing groups (e.g., nitro) at the benzyl or thiazole positions to probe steric/electronic effects on binding .
- Biological assays : Test analogs against related enzymes (e.g., PFOR for antiparasitic activity) to identify selectivity drivers .
- Computational modeling : Perform docking studies with target proteins (e.g., cytochrome P450 isoforms) to predict off-target interactions .
Q. What advanced analytical methods are suitable for detecting degradation products under varying storage conditions?
Methodological Answer:
- HPLC-MS/MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to separate degradation products and assign structures via fragmentation patterns .
- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), and hydrolytic conditions (acid/base) to simulate real-world instability .
- X-ray crystallography : Resolve crystal structures of degradation byproducts to confirm chemical changes (e.g., nitro group reduction) .
Q. How can researchers address low yields in analogs with bulky substituents on the thiazole ring?
Methodological Answer:
- Microwave-assisted synthesis : Enhance reaction efficiency by reducing time and improving thermal homogeneity (e.g., 100°C, 300 W, 20 min) .
- Protecting groups : Temporarily shield reactive sites (e.g., tert-butyloxycarbonyl for amines) to prevent side reactions during coupling steps .
- Solvent optimization : Switch to polar aprotic solvents like DMSO or DMAc to dissolve bulky intermediates .
Data Contradiction Analysis
Q. How should discrepancies between computational predictions and experimental binding affinities be investigated?
Methodological Answer:
- Validate force fields : Re-run docking simulations with AMBER or CHARMM parameters to ensure accurate ligand-protein interactions .
- Experimental validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants and compare with in silico results .
- Conformational analysis : Perform NMR-based NOE studies to confirm the compound’s solution-phase conformation matches computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
